

Introduction: Situating Benzo-18-crown-6 in Supramolecular Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Benzo-18-crown 6-Ether

Cat. No.: B086084

[Get Quote](#)

The advent of crown ethers, initiated by the seminal work of Charles J. Pedersen, marked a paradigm shift in chemistry, giving rise to the field of "host-guest" chemistry.^{[1][2]} These macrocyclic polyethers, characterized by a hydrophobic exterior and a hydrophilic cavity lined with oxygen atoms, exhibit a remarkable ability to selectively bind cations.^{[1][2]} Benzo-18-crown-6 (B18C6), a prominent member of this class, is distinguished by the fusion of a benzene ring to the 18-membered polyether macrocycle. This structural modification imparts a greater degree of rigidity and alters the electronic properties of the ether oxygens compared to its parent compound, 18-crown-6.^[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to explore the underlying structural and electronic factors that govern the behavior of B18C6. We will delve into its synthesis, physical characteristics, complexation thermodynamics, and key experimental methodologies, providing the field-proven insights necessary for its effective application in areas ranging from analytical chemistry to the design of advanced therapeutic systems.

Molecular Architecture and Synthesis

The defining feature of Benzo-18-crown-6 is the juxtaposition of the flexible hexaoxacyclooctadecane ring and the rigid catechol-derived benzene moiety. Its formal IUPAC name is 2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine.^[4] The presence of the benzo group reduces the overall conformational flexibility of the

macrocycle compared to 18-crown-6, which has significant implications for its binding selectivity and kinetics.[\[3\]](#)

Caption: Molecular Structure of Benzo-18-crown-6 ($C_{16}H_{24}O_6$).

Synthetically, B18C6 is accessible through variations of the Williamson ether synthesis. A common and effective route involves the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base like sodium hydroxide.[\[6\]](#) The templating effect of the alkali metal cation (e.g., Na^+ or K^+) is believed to be crucial for facilitating the high-yield cyclization of the 18-membered ring.[\[6\]](#)

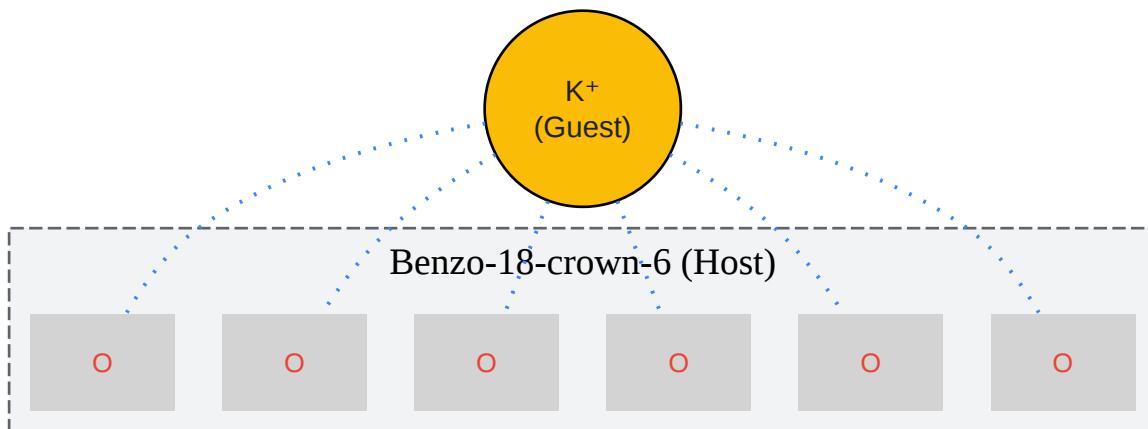
Core Physical Properties

The physical state and solubility of B18C6 are critical parameters for its application in experimental settings. These properties are summarized below.

Property	Value	Source(s)
Molecular Formula	$C_{16}H_{24}O_6$	[5]
Molecular Weight	312.36 g/mol	[5] [7]
Appearance	White to off-white or pale yellow crystalline powder	[4] [8] [9] [10]
Melting Point	39.0 - 50.0 °C (Range varies with purity)	[4] [7] [8] [9] [10]
Boiling Point	Decomposes before boiling	[7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.	[11]

The melting point of B18C6 is notably higher than that of the parent 18-crown-6 (37-40 °C), a difference attributable to the increased rigidity and potential for π - π stacking interactions imparted by the benzo group.[\[12\]](#)[\[13\]](#) Its solubility in a range of organic solvents makes it a versatile tool, particularly for applications requiring the dissolution of inorganic salts in nonpolar media.[\[11\]](#)

Chemical Properties and Cation Complexation


The chemistry of B18C6 is dominated by the Lewis basic character of its six ether oxygen atoms, which enables its primary function: the complexation of cations.

Host-Guest Chemistry: The Mechanism of Binding

B18C6 functions as a "host" molecule, encapsulating a "guest" cation within its central, electron-rich cavity.^[1] This interaction is a result of ion-dipole forces between the positive charge of the cation and the lone pairs of electrons on the oxygen atoms. For a stable complex to form, there must be a favorable complementarity between the size of the cation and the cavity of the crown ether. The cavity of 18-membered crown ethers is ideally suited for the potassium ion (K^+), but B18C6 also forms stable complexes with a variety of other metal ions.^{[3][12]}

The stability of these complexes is influenced by several factors:

- **Cation Size:** The fit between the ionic radius of the cation and the cavity size of the crown.
- **Solvent:** The crown ether must compete with solvent molecules for coordination to the cation. In solvents with high donicity (e.g., water, DMSO), the solvation energy of the bare cation is high, which can weaken the crown-cation complex.^[1] Consequently, complex stability often increases as the solvent becomes less polar.^[14]
- **Ligand Structure:** The benzo group makes B18C6 more rigid and less basic than 18-crown-6, which can alter its binding preferences. For instance, while 18-crown-6 strongly prefers K^+ over Ba^{2+} in methanol, dibenzo-18-crown-6 shows the opposite preference, binding K^+ more strongly.^[1]

[Click to download full resolution via product page](#)

Caption: Host-Guest complexation of a potassium ion by B18C6.

Binding Constants and Selectivity

The strength of the host-guest interaction is quantified by the stability constant (K_f) or its logarithm ($\log K_f$). Below is a summary of reported stability constants for B18C6 with various cations.

Cation	Solvent System	Log K_f	Temperature	Source(s)
NH ₄ ⁺	Methanol-Water	1.63	N/A	[15]
Co ²⁺	10% MeOH-Water	1.53	308.15 K	[14]
Co ²⁺	50% MeOH-Water	1.47	308.15 K	[14]
Ni ²⁺	10% MeOH-Water	1.25	308.15 K	[14]
Ni ²⁺	50% MeOH-Water	1.34	308.15 K	[14]
Zn ²⁺	10% MeOH-Water	0.81	308.15 K	[14]
Zn ²⁺	50% MeOH-Water	1.39	308.15 K	[14]
Ce ³⁺	Acetonitrile	3.51	25 °C	[16]
Sr ²⁺	Acetonitrile	4.81	25 °C	[16]
UO ₂ ²⁺	Acetonitrile	> 6	25 °C	[16]

Note: Stability constants are highly dependent on experimental conditions, particularly the solvent composition and temperature.

Conductometric studies in methanol-water mixtures show the stability order for divalent cations to be Co(II) > Ni(II) > Zn(II).^[14] The stability of these complexes generally increases with a higher proportion of the organic solvent (methanol), underscoring the critical role of desolvation in the complexation process.^[14]

Reactivity of the Aromatic Ring

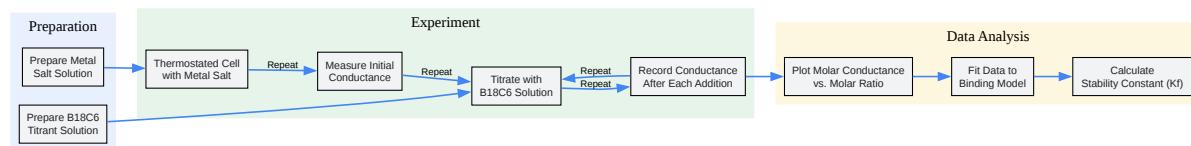
The fused benzene ring is not merely a passive structural element; it is a site for chemical modification. It can undergo electrophilic aromatic substitution reactions, such as nitration to

form 4'-nitrobenzo-18-crown-6.[17] This nitro derivative can then be reduced to 4'-aminobenzo-18-crown-6, which serves as a versatile precursor for attaching other functional groups, chromophores, or polymerizable units, thereby creating more complex and functional molecular systems.[17]

Spectroscopic and Analytical Characterization

The structure and binding behavior of B18C6 can be readily probed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra provide distinct signals for the aromatic protons and the protons of the ethyleneoxy units.[18] Upon complexation with a cation, these signals, particularly those of the polyether ring, often exhibit changes in their chemical shifts, providing direct evidence of the binding event. ^{13}C NMR similarly shows characteristic peaks for the aromatic and aliphatic carbons.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by strong C-O-C stretching vibrations of the ether linkages. Changes in the position and shape of these bands can also indicate cation complexation.
- UV-Visible (UV-Vis) Spectroscopy: The benzo group acts as a chromophore, giving B18C6 a distinct UV absorption profile. This property is particularly useful when studying functionalized derivatives where the chromophore is altered or when using spectroscopic titration methods to determine binding constants.[19]


Key Experimental Protocols

Protocol 1: Determination of Stability Constant (K_f) via Conductometric Titration

This protocol is based on the principle that the molar conductivity of a solution of a metal salt changes upon complexation of the metal ion by a neutral ligand like B18C6.[14][16] The complexed ion typically has a different mobility than the solvated ion, leading to a measurable change in the overall conductance.[14]

Methodology:

- Preparation: Prepare a standard solution of the metal salt (e.g., 5×10^{-3} M metal nitrate) in the desired solvent system (e.g., 20% methanol-water). Prepare a more concentrated solution of B18C6 (e.g., 5×10^{-2} M) in the same solvent.
- Setup: Place a precise volume (e.g., 20 mL) of the metal salt solution into a thermostated titration cell equipped with a calibrated conductivity probe. Allow the system to reach thermal equilibrium at the desired temperature (e.g., 308.15 K).^[14]
- Initial Measurement: Record the initial conductance of the metal salt solution.
- Titration: Add small, precise aliquots of the B18C6 solution to the cell using a micropipette. After each addition, allow the solution to equilibrate and record the new conductance value.
- Data Analysis:
 - Correct the measured conductance for the volume change at each step.
 - Calculate the molar conductance (Λ_m) at each titration point.
 - Plot the molar conductance versus the molar ratio of [B18C6]/[Metal Ion].
 - The resulting titration curve will show a change in slope, often with a clear inflection point corresponding to the stoichiometry of the complex (typically 1:1).^[16]
 - Fit the titration data to a suitable binding isotherm model using non-linear regression software to calculate the stability constant (K_f).^{[16][20]}

[Click to download full resolution via product page](#)

Caption: Workflow for Conductometric Titration Experiment.

Protocol 2: Synthesis of 4'-Nitrobenzo-18-crown-6

This procedure is a foundational step for creating functionalized B18C6 derivatives.

Methodology:

- Dissolution: Dissolve Benzo-18-crown-6 in a suitable solvent like glacial acetic acid at room temperature.
- Cooling: Cool the solution in an ice bath to approximately 0-5 °C.
- Nitration: While stirring vigorously, add concentrated nitric acid dropwise to the cooled solution, ensuring the temperature remains low.
- Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified time, then let it warm to room temperature and stir for several more hours.
- Quenching & Precipitation: Pour the reaction mixture into a beaker of ice water. The product, 4'-nitrobenzo-18-crown-6, should precipitate as a solid.
- Isolation & Purification: Collect the solid product by vacuum filtration, wash it thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
- Characterization: Confirm the identity and purity of the product using melting point analysis, FTIR, and NMR spectroscopy.

Applications in Scientific Research and Drug Development

The unique properties of B18C6 and its derivatives have led to their use in a wide array of scientific applications.

- Phase Transfer Catalysis: Like other crown ethers, B18C6 can act as a phase-transfer catalyst by encapsulating a cation (e.g., K^+) from an inorganic salt (e.g., $KMnO_4$) and

transporting it into an organic phase, thereby solubilizing the anion and enhancing its reactivity.[7][12]

- **Ion-Selective Electrodes and Sensors:** The selective binding properties of B18C6 make it an excellent ionophore for constructing ion-selective electrodes and chemical sensors to detect specific metal ions in environmental or biological samples.[10]
- **Separation Science:** Resins functionalized with B18C6 have been synthesized and used in chromatography.[15] A notable application is the separation of calcium isotopes (specifically enriching ^{48}Ca), where the subtle differences in binding affinity are exploited.[11][15]
- **Drug Delivery and Development:** While B18C6 itself is not typically a therapeutic agent, its derivatives are of great interest in drug delivery.[2] For example, B18C6 moieties have been incorporated into amphiphilic copolymers to create K^+ -responsive micelles.[17] These smart materials can remain stable in physiological conditions but disassemble and release their drug payload in environments with high potassium concentrations, offering a new triggering mechanism for targeted therapy.[17] Furthermore, carboxy-functionalized derivatives are being explored to improve the solubility and pharmacokinetic profiles of therapeutic agents. [21]

Safety and Handling

Benzo-18-crown-6 is classified as a chemical irritant.

- **Hazards:** Causes skin irritation (H315) and serious eye irritation (H319).[5][8] It may also be harmful if swallowed.
- **Precautions:** Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere like nitrogen to prevent degradation.[10]

Conclusion

Benzo-18-crown-6 is a cornerstone molecule in supramolecular chemistry, offering a unique combination of cation binding, structural rigidity, and chemical functionality. Its well-defined physical properties and predictable complexation behavior make it an invaluable tool for applications spanning analytical chemistry, materials science, and pharmacology. The ability to chemically modify its aromatic ring opens a vast design space for creating highly specific sensors, responsive materials, and innovative drug delivery systems. A thorough understanding of its core properties, as detailed in this guide, is essential for any researcher seeking to harness the full potential of this versatile macrocycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo-18-crown-6, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Benzo-18-crown 6-Ether | C16H24O6 | CID 585779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. Benzo-18-crown 6-Ether | 14098-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Benzo-18-crown-6, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. chemimpex.com [chemimpex.com]

- 11. Benzo-18-crown-6 ether | CAS:14098-24-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemijournal.com [chemijournal.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. asianpubs.org [asianpubs.org]
- 17. K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzo-18-crown-6(14098-24-9) 1H NMR [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 21. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [Introduction: Situating Benzo-18-crown-6 in Supramolecular Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086084#physical-and-chemical-properties-of-benzo-18-crown-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com